molecular formula C6H6INO B182117 (6-Iodopyridin-3-yl)methanol CAS No. 120972-91-0

(6-Iodopyridin-3-yl)methanol

Cat. No. B182117
M. Wt: 235.02 g/mol
InChI Key: TUVYPWRKJVFZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08022079B2

Procedure details

30 g (108 mmol) of ethyl 6-iodonicotinate dissolved in 300 ml of ethanol are added dropwise to a solution of 20.5 g (542 mmol) of sodium borohydride in 200 ml of ethanol, cooled beforehand to 0° C. The reaction medium is allowed to warm to room temperature and is then stirred for 1 hour 30 minutes at room temperature. The reaction medium is hydrolysed and extracted with ethyl acetate. The boron salts precipitate out, and the medium is filtered and then evaporated to dryness. The reaction medium is taken up in dichloromethane, the product precipitates out, isopropyl ether is added and the medium is filtered. The precipitate is washed with isopropyl ether. 17 g (67%) of (6-iodopyrid-3-yl)methanol are obtained in the form of a pale yellow solid with a melting point of 102° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:12]=[CH:11][C:5]([C:6](OCC)=[O:7])=[CH:4][N:3]=1.[BH4-].[Na+]>C(O)C>[I:1][C:2]1[N:3]=[CH:4][C:5]([CH2:6][OH:7])=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
IC1=NC=C(C(=O)OCC)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is then stirred for 1 hour 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The boron salts precipitate out
FILTRATION
Type
FILTRATION
Details
the medium is filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the product precipitates out
ADDITION
Type
ADDITION
Details
isopropyl ether is added
FILTRATION
Type
FILTRATION
Details
the medium is filtered
WASH
Type
WASH
Details
The precipitate is washed with isopropyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC=C(C=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.